molecular formula C7H13NO3 B037829 4-Methoxypiperidine-2-carboxylic acid CAS No. 123811-79-0

4-Methoxypiperidine-2-carboxylic acid

Cat. No. B037829
CAS RN: 123811-79-0
M. Wt: 159.18 g/mol
InChI Key: ABGLVXROVAEWNL-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 . It is a white solid and is used in the synthesis of pharmaceuticals .


Synthesis Analysis

Piperidines, which include 4-Methoxypiperidine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Methoxypiperidine-2-carboxylic acid is represented by the empirical formula C7H13NO3 . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H .


Chemical Reactions Analysis

Piperidines, including 4-Methoxypiperidine-2-carboxylic acid, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Methoxypiperidine-2-carboxylic acid is a white solid . It has a molecular weight of 195.65 and an empirical formula of C7H13NO3 .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 4-Methoxypiperidine-2-carboxylic acid, play a crucial role in organic synthesis . They are involved in various organic reactions, including substitution, elimination, oxidation, and coupling . Their highly polar chemical structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

Carboxylic acids are used in the production of polymers and biopolymers . They can serve as monomers, additives, catalysts, and more . The carboxylic acid group in 4-Methoxypiperidine-2-carboxylic acid could potentially be used in similar applications.

Pharmaceuticals

Carboxylic acids and their derivatives are used in the production of pharmaceutical drugs . While specific applications of 4-Methoxypiperidine-2-carboxylic acid in pharmaceuticals are not documented, its carboxylic acid group suggests potential uses in drug synthesis.

Agriculture

Organic acids also find applications in agriculture . While the specific use of 4-Methoxypiperidine-2-carboxylic acid in this field is not documented, it’s plausible that it could be used in similar ways to other carboxylic acids.

Food Industry

Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and applied in the food industry . While 4-Methoxypiperidine-2-carboxylic acid may not be directly used in food, its carboxylic acid group could potentially be used in similar applications.

Mechanism of Action

While the specific mechanism of action for 4-Methoxypiperidine-2-carboxylic acid is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry .

Future Directions

While specific future directions for 4-Methoxypiperidine-2-carboxylic acid are not mentioned in the search results, piperidine-containing compounds, including 4-Methoxypiperidine-2-carboxylic acid, are important in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methoxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGLVXROVAEWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560840
Record name 4-Methoxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypiperidine-2-carboxylic acid

CAS RN

123811-79-0
Record name 4-Methoxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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